molecular formula C16H19N5O2S B15281996 N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15281996
M. Wt: 345.4 g/mol
InChI Key: YNROKCVXDHJYPR-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with the triazole intermediate.

    Attachment of the Cyanocyclopentyl Group: The cyanocyclopentyl group can be attached via a nucleophilic substitution reaction.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a reaction with appropriate thiol and acetamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H19N5O2S/c1-2-21-14(12-6-5-9-23-12)19-20-15(21)24-10-13(22)18-16(11-17)7-3-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,22)

InChI Key

YNROKCVXDHJYPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2(CCCC2)C#N)C3=CC=CO3

Origin of Product

United States

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